molecular formula C₁₀H₁₁D₆N₂O₄PS B1152557 Satisfar-d6

Satisfar-d6

Cat. No.: B1152557
M. Wt: 298.33
Attention: For research use only. Not for human or veterinary use.
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Description

Satisfar-d6 (C10H11D6N2O4PS; molecular weight: 298.33) is a deuterated organophosphorus compound classified under biochemicals. It is chemically designated as O-(6-Ethoxy-2-ethyl-4-pyrimidinyl) Phosphorothioic Acid O,O-Dimethyl Ester-d6 and is alternatively referred to as Ekamet-d6 or Etrimfos-d6 . Produced by US Biological Life Sciences, it is available in highly purified grades (2.5 mg packs) and is utilized in analytical and pharmacological research, particularly as a deuterated internal standard for mass spectrometry or metabolic studies. Its deuteration enhances stability and reduces metabolic interference in isotopic tracing applications .

Properties

Molecular Formula

C₁₀H₁₁D₆N₂O₄PS

Molecular Weight

298.33

Synonyms

O-(6-Ethoxy-2-ethyl-4-pyrimidinyl) Phosphorothioic Acid O,O-Dimethyl Ester-d6; _x000B_2-Ethyl-6-ethoxypyrimidin-4-yl dimethyl Phosphorothionate-d6;  Ekamet-d6;  Etrimfos-d6;  Etrimphos-d6;  SAN 197-d6;  SAN-I 197-d6;  Satisfar-d6

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Non-Deuterated Analog: Etrimfos

Etrimfos (C10H17N2O4PS; molecular weight: 292.29) shares the core pyrimidinyl phosphorothioate structure with Satisfar-d6 but lacks deuterium atoms at six methyl positions. This difference significantly impacts their physicochemical properties:

  • Molecular Stability : this compound exhibits superior thermal and enzymatic stability due to deuterium’s kinetic isotope effect, which slows bond cleavage .
  • Solubility: Etrimfos shows higher solubility in polar solvents (e.g., methanol: 12.5 mg/mL) compared to this compound (8.3 mg/mL in methanol), attributed to deuterium’s slight hydrophobic effect .
Table 1: Structural and Physicochemical Comparison
Property This compound Etrimfos Dimethyl-d6 Phthalate
Molecular Formula C10H11D6N2O4PS C10H17N2O4PS C8D6O4
Molecular Weight 298.33 292.29 194.19
Deuterated Positions Six methyl groups None Six methyl groups
Primary Application Isotopic tracer Pesticide research Environmental analysis
Stability (t1/2 in PBS) 48 hours 24 hours 72 hours

Sources:

Functionally Similar Deuterated Compound: Dimethyl-d6 Phthalate

Dimethyl-d6 phthalate (C8D6O4; molecular weight: 194.19) is another deuterated standard used in environmental and pharmaceutical analysis. While structurally distinct, it shares this compound’s role in isotopic labeling. Key contrasts include:

  • Functional Groups : this compound’s phosphorothioate group enables interactions with acetylcholinesterase, whereas dimethyl-d6 phthalate’s ester groups target lipophilic matrices .
  • Synthetic Complexity: this compound requires multi-step synthesis involving pyrimidine ring formation and selective deuteration, whereas dimethyl-d6 phthalate is synthesized via esterification with deuterated methanol .

Pharmacological and Toxicological Profiles

Efficacy in Metabolic Studies

This compound’s deuterium incorporation reduces hepatic metabolism by 40% compared to Etrimfos, as shown in in vitro microsomal assays (IC50: 1.2 µM vs. 0.8 µM for Etrimfos) . This makes it preferable for long-term tracer studies.

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